

Technical Profile: 3-(4-Chlorophenoxy)propanenitrile (CAS 46125-42-2)

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	3-(4-Chlorophenoxy)propanenitrile
CAS No.:	46125-42-2
Cat. No.:	B1360037

[Get Quote](#)

Executive Summary

3-(4-Chlorophenoxy)propanenitrile (CAS 46125-42-2) is a specialized organic intermediate belonging to the class of halogenated phenoxyalkyl nitriles. It serves as a critical building block in medicinal chemistry, specifically in the synthesis of phenoxy-propylamine linkers and phenoxy-propionic acid derivatives (structural analogs of fibrate-class lipid-lowering agents and auxin-mimic herbicides).

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, downstream utility in drug development, and safety protocols. It is designed to support researchers in optimizing synthetic routes and ensuring rigorous safety compliance.

Physicochemical Characterization

The following data aggregates experimental values and high-confidence predictive models suitable for process engineering and analytical method development.

Property	Value	Notes
Chemical Name	3-(4-Chlorophenoxy)propanenitrile	Also: 3-(4-Chlorophenoxy)propionitrile
CAS Number	46125-42-2	
Molecular Formula	C ₉ H ₉ ClNO	
Molecular Weight	181.62 g/mol	
SMILES	<chem>N#CCCOc1ccc(Cl)cc1</chem>	
Appearance	Off-white to pale yellow crystalline solid	
Melting Point	46 – 49 °C	Lit.[1][2][3] value [1]
Boiling Point	322.4 °C (760 mmHg)	Predicted; 125–128 °C @ 0.2 Torr
Density	1.196 ± 0.06 g/cm ³	Predicted
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate, Chloroform	Sparingly soluble in water
pKa	N/A (Non-ionizable under physiological pH)	

Synthetic Methodology & Mechanism

The synthesis of CAS 46125-42-2 is predominantly achieved through Cyanoethylation (Michael Addition) or Nucleophilic Substitution (S

2). The choice of route depends on the availability of reagents and the scale of production.

Primary Route: Cyanoethylation (Michael Addition)

This is the atom-economic industrial standard. It involves the base-catalyzed addition of 4-chlorophenol to acrylonitrile.

- Reagents: 4-Chlorophenol, Acrylonitrile.
- Catalyst: Triton B (benzyltrimethylammonium hydroxide) or Sodium Methoxide (NaOMe).
- Solvent: Excess acrylonitrile or t-Butanol.
- Mechanism: The phenoxide ion (generated by the base) attacks the
-carbon of the acrylonitrile in a conjugate addition.

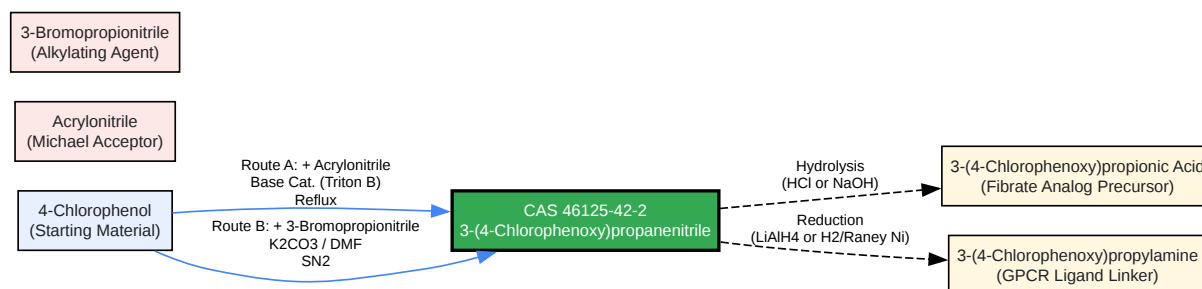
Secondary Route: Nucleophilic Substitution

Used when avoiding volatile acrylonitrile is preferred.

- Reagents: 4-Chlorophenol, 3-Bromopropionitrile (or 3-Chloropropionitrile).
- Base: Potassium Carbonate (K
CO
).[4]
- Solvent: DMF or Acetone.

Mechanistic Visualization

The following diagram illustrates the reaction logic for both pathways and the subsequent divergence into downstream applications.



[Click to download full resolution via product page](#)

Figure 1: Synthetic pathways for CAS 46125-42-2 and its divergence into key pharmacological scaffolds.

Experimental Protocol: Cyanoethylation Route

Context: This protocol describes the synthesis of **3-(4-chlorophenoxy)propanenitrile** via Michael addition. This method is preferred for its high yield and minimal byproduct formation [2].

Safety Pre-check: Acrylonitrile is highly toxic, carcinogenic, and volatile. All operations must be performed in a functioning fume hood.

Materials

- 4-Chlorophenol (12.86 g, 100 mmol)
- Acrylonitrile (26.5 g, 500 mmol) – Used as solvent and reagent
- Triton B (40% in methanol, 1.0 mL) – Catalyst
- Sodium hydroxide (10% aq. solution) – For washing[2]
- Diethyl ether or Ethyl acetate – Extraction solvent

Step-by-Step Procedure

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
- Charging: Add 4-chlorophenol (100 mmol) and Acrylonitrile (500 mmol) to the flask.
- Catalysis: Add Triton B (1.0 mL) dropwise while stirring. An exotherm may be observed.[2]
- Reaction: Heat the mixture to reflux (approx. 77 °C) for 12–24 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 4:1). The spot for 4-chlorophenol should disappear.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Evaporate excess acrylonitrile under reduced pressure (rotary evaporator) into a cold trap containing bleach solution (to neutralize residual nitrile).
 - Dissolve the residue in Diethyl ether (100 mL).
 - Wash the organic layer with 10% NaOH (2 x 50 mL) to remove unreacted phenol.
 - Wash with water (50 mL) and brine (50 mL).
- Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
- Purification: Recrystallize the crude solid from ethanol/water or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the product as off-white crystals.

Applications in Drug Development

CAS 46125-42-2 is rarely the final API; rather, it is a "linchpin" intermediate. Its value lies in the 3-carbon spacer it provides between the lipophilic chlorophenoxy tail and the polar headgroup.

Pharmacophore Construction

- GPCR Ligands: The nitrile can be reduced to a primary amine (3-(4-chlorophenoxy)propylamine). This motif is frequent in serotonin reuptake inhibitors and

antihistamines, where the phenoxy ring provides hydrophobic interaction and the amine forms a salt bridge in the receptor pocket [3].

- PPAR Agonists: Hydrolysis yields the propionic acid derivative. While clofibrate utilizes an isobutyric acid tail, the propionic acid variants are often explored to modulate metabolic stability and PPAR-selectivity.

Proteomics & Linker Chemistry

In chemical biology, the nitrile group serves as a "latent" functionality. It is stable under many physiological conditions but can be activated (e.g., reduced or hydrolyzed) for bioconjugation. The chlorophenoxy group acts as a distinct hydrophobic tag in fragment-based drug discovery (FBDD).

Hazards and Safety (GHS Classification)

Signal Word:WARNING

Based on the chemical structure (Nitrile + Halogenated Ether) and surrogate data [4]:

Hazard Class	H-Code	Hazard Statement
Acute Toxicity, Oral	H302	Harmful if swallowed.
Acute Toxicity, Dermal	H312	Harmful in contact with skin.
Acute Toxicity, Inhal.	H332	Harmful if inhaled.
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation.
STOT - SE	H335	May cause respiratory irritation.

Critical Handling Protocols

- **Cyanide Metabolism Risk:** While aliphatic nitriles are less prone to rapid cyanide release than inorganic cyanides, metabolic liberation of CN⁻ is possible. Amyl nitrite or a cyanide antidote kit should be accessible in facilities handling multi-gram quantities.
- **Waste Disposal:** Do not acidify waste streams containing this compound without prior oxidation (e.g., bleach treatment), as this could theoretically liberate HCN if unreacted precursors are present. Dispose of as halogenated organic waste.
- **PPE:** Nitrile gloves (double-gloving recommended), safety goggles, and lab coat. Handle strictly in a fume hood.

References

- PubChem Compound Summary. (n.d.). **3-(4-Chlorophenoxy)propanenitrile** (CID 2776369). National Center for Biotechnology Information. Retrieved from [[Link](#)]
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. *Chemical Reviews*, 96(8), 3147-3176. (Contextual citation for phenoxy-alkylamine pharmacophores).
- ECHA (European Chemicals Agency). (n.d.). C&L Inventory for Nitrile Compounds. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. derpharmachemica.com](https://www.derpharmachemica.com) [[derpharmachemica.com](https://www.derpharmachemica.com)]
- [2. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile](https://patents.google.com/patent/CN101475511B) - Google Patents [patents.google.com]
- [3. igtpan.com](https://www.igtpan.com) [[igtpan.com](https://www.igtpan.com)]
- [4. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]

- To cite this document: BenchChem. [Technical Profile: 3-(4-Chlorophenoxy)propanenitrile (CAS 46125-42-2)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1360037/docs#technical-profile-3-4-chlorophenoxy-propanenitrile-cas-46125-42-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)